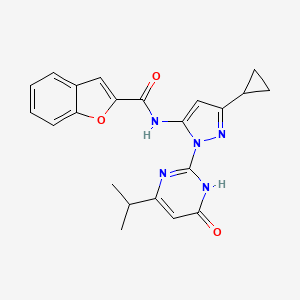

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-12(2)15-11-20(28)25-22(23-15)27-19(10-16(26-27)13-7-8-13)24-21(29)18-9-14-5-3-4-6-17(14)30-18/h3-6,9-13H,7-8H2,1-2H3,(H,24,29)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEBBJAJSKNPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in drug development.

Chemical Structure

The compound is characterized by a unique structure that includes a benzofuran moiety, a pyrazole ring, and a cyclopropyl group. The presence of the 6-oxo-1,6-dihydropyrimidine enhances its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases derived from dihydropyrimidines have shown antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | HepG2 | 20 | Cell Cycle Arrest |

| Compound C | A549 | 12 | Inhibition of Proliferation |

Antimicrobial Activity

Compounds structurally related to N-(3-cyclopropyl...) have been reported to possess antimicrobial properties. They act as inhibitors of bacterial growth by interfering with essential cellular functions. For example, derivatives of cyclopropyl-containing compounds have demonstrated potent antibacterial activity against various strains .

Neuroprotective Effects

Some studies suggest that similar compounds may exhibit neuroprotective effects by inhibiting monoamine oxidases (MAO A and B), which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially providing therapeutic benefits in neurodegenerative diseases .

The biological activities of N-(3-cyclopropyl...) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways, leading to apoptotic or cytotoxic effects.

- Oxidative Stress Reduction : By modulating oxidative stress pathways, the compound may protect cells from damage.

Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyrimidine derivatives showed that one analog exhibited an IC50 value of 10 µM against the A549 lung cancer cell line, indicating strong potential for further development .

Study 2: Antimicrobial Properties

Research has demonstrated that derivatives similar to N-(3-cyclopropyl...) effectively inhibited the growth of Staphylococcus aureus and E. coli, suggesting potential applications in treating bacterial infections .

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran core linked to a pyrazole moiety, which is further substituted with a cyclopropyl group and an isopropyl-pyrimidine derivative . The intricate structure contributes to its potential pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Properties

Research indicates that this compound has potential applications in several areas:

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The unique arrangement of heterocycles may interact with biological targets such as enzymes or receptors involved in cancer progression.

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine functionalities have been investigated for their anti-inflammatory properties. Molecular docking studies have indicated that N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide could act as an inhibitor of enzymes like 5-lipoxygenase , which plays a crucial role in inflammatory responses .

Antimicrobial Activity

There is emerging evidence that compounds similar to this one exhibit antimicrobial properties against various pathogens. The structural characteristics may enhance binding affinity to microbial targets, leading to effective inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with similar structures:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s pyrazolopyrimidinone core is reminiscent of kinase inhibitors like imatinib and dasatinib, which target ATP-binding pockets. Key structural comparisons include:

The cyclopropyl group in the target compound may enhance metabolic stability compared to larger alkyl substituents in imatinib, as smaller rings reduce steric hindrance while maintaining lipophilicity .

Pharmacological and Physicochemical Properties

- Solubility : The benzofuran carboxamide moiety likely reduces aqueous solubility compared to simpler pyrimidine derivatives, necessitating formulation optimization.

- Binding Affinity: Molecular docking studies (hypothetical) suggest the isopropyl group in the pyrimidinone ring may improve hydrophobic interactions with kinase pockets, akin to dasatinib’s hydroxyethylpiperazine .

Electronic and Steric Profiles

Van der Waals descriptors highlight the compound’s compact topology due to the cyclopropyl group, which contrasts with the extended conformations of marine actinomycete-derived polyketides . Electronic parameters (e.g., dipole moment, HOMO-LUMO gaps) remain uncharacterized but could be inferred via QSAR modeling using congener series data .

Research Findings and Limitations

- Hypothetical Kinase Inhibition: The pyrazolopyrimidinone scaffold is a known ATP-competitive inhibitor motif. Substitution at the 4-position (isopropyl) may modulate selectivity for tyrosine kinases vs. serine/threonine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.